5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid
Overview
Description
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with an imidazole ring structure have been found to interact with various targets, includingSteroid hormone receptor ERR1 . The role of this receptor is to bind to an ERR-alpha response element (ERRE) containing a single consensus half-site .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as antimicrobial activity .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have various effects, such as antimicrobial activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, the compound may interact with other biomolecules, such as transporters and binding proteins, altering their function and contributing to its overall biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect oxidative stress levels within cells, leading to changes in the production of reactive oxygen species and subsequent cellular damage . This can result in alterations in cell viability, proliferation, and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the production of key proteins involved in cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, its interaction with acetylcholinesterase leads to enzyme inhibition, resulting in increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic signaling and affect various physiological processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and reduction of oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and cellular damage. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. For instance, localization to the mitochondria may enhance its effects on cellular metabolism and oxidative stress, while nuclear localization can impact gene expression and transcriptional regulation.
Properties
IUPAC Name |
5-[3-cyclohexyl-5-(4-methylphenyl)imidazol-4-yl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-7-9-15(10-8-14)19-20(17-11-12-18(26-17)21(24)25)23(13-22-19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAUOXIPDMDMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C=N2)C3CCCCC3)C4=CC=C(O4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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